4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Overview
Description
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole (TMF) is an organic compound belonging to a class of compounds known as furopyridines. This class of compounds is characterized by a fused five-membered ring system consisting of a furan ring and a pyridine ring. TMF has a broad range of applications in the pharmaceutical and agricultural industries, as well as in the field of scientific research.
Scientific Research Applications
Chemical Transformations and Synthesis
- The dihydropyrazole ring in related compounds undergoes oxidative and hydrolytic transformations. For example, reactions of 3a,4,6,6a-tetrahydro-3H-furo[3,4-c]pyrazol-6-one with chlorine and bromine produce 2,6-dihydro-4H-furo[3,4-c]pyrazol-6-one hydrohalides. These reactions involve oxidation of the dihydropyrazole ring to pyrazole and opening of the lactone ring (Tyukhteneva & Badovskaya, 2002).
Synthesis and Bioactivity
- Furo[3,4-c]pyrazole and its derivatives have been synthesized through various strategies, showing biological and pharmacological properties such as anticancer, antibacterial, antifungal, and antimicrobial activities (Olyaei & Sadeghpour, 2020).
Novel Fused Compound Synthesis
- A novel and efficient synthesis method for fused dihydro-1H-furo[2,3-c]pyrazole has been developed. This synthesis is diastereoselective and involves a one-pot four-component reaction, significant for its low cost, short reaction time, and excellent yield, making it valuable for academic research and practical applications (Tangeti, 2019).
Development of Furo[3,4-e]pyrazolo[3,4-b]pyridine Derivatives
- A series of furo[3,4-e]pyrazolo[3,4-b]pyridine analogues were synthesized using a green and efficient method, which is important for its environmental friendliness and economical approach (Shi et al., 2008).
properties
IUPAC Name |
4,4,6,6-tetramethyl-1H-furo[3,4-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(2)6-5-10-11-7(6)9(3,4)12-8/h5H,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQNABYJJVSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)NN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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